molecular formula C22H24N4O3S B2714062 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone CAS No. 1021074-90-7

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2714062
CAS RN: 1021074-90-7
M. Wt: 424.52
InChI Key: MGNQHLVZZGLYDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
BenchChem offers high-quality (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activators

This compound has been identified as a potent and selective GIRK1/2 activator . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells . This makes the compound potentially useful in the treatment of conditions related to cell excitability.

Drug Metabolism and Pharmacokinetic (DMPK) Assays

The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over the prototypical urea-based compounds . This suggests that it could be used in the development of drugs with better metabolic profiles.

Treatment of Various Disorders

The compound’s application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention .

Pharmaceutical Synthesis

The compound’s unique structure and reactivity make it a valuable tool in pharmaceutical synthesis . It could be used to create new drugs with improved efficacy and safety profiles.

Herbicides

The compound’s potential use in the field of herbicides has been noted . Its unique properties could make it a valuable tool in the development of new herbicides.

Colorants and Dyes

The compound’s potential use as colorants and dyes has been explored . Its unique chemical structure could allow for the creation of new colorants and dyes with improved properties.

Polymer Additives

The compound’s potential use as a polymer additive has been noted . It could be used to improve the properties of various polymers.

Photochromic Materials

The compound’s potential use in the creation of photochromic materials has been explored . Its unique properties could make it a valuable tool in this field.

properties

IUPAC Name

[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-15-20-18(22(27)25-10-5-6-11-25)13-19(16-7-3-2-4-8-16)23-21(20)26(24-15)17-9-12-30(28,29)14-17/h2-4,7-8,13,17H,5-6,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNQHLVZZGLYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCCC4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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